Etnangien
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,8E,10E,12E,14E,16E,18E)-6,20-dihydroxy-4,18-dimethyl-21-[(10Z,12E)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid is a natural product found in Sorangium cellulosum with data available.
Scientific Research Applications
Antibiotic Properties and Mechanism of Action
Etnangien, isolated from the myxobacterium Sorangium cellulosum, exhibits potent antibiotic properties, particularly against Gram-positive bacteria. Its mechanism of action involves inhibiting bacterial and viral nucleic acid polymerases, making it an effective macrolide antibiotic (Irschik et al., 2007).
Synthesis and Structural Analysis
The first total synthesis of this compound was achieved in 2009, providing a deeper understanding of its structure and potential for the development of analogues. This synthesis is significant for establishing the relative and absolute configuration of this macrolide antibiotic (Li et al., 2009). Additionally, another study conducted detailed stereochemical determination and complex biosynthetic assembly of this compound, revealing insights into the solution conformation and 3D structure of this antibiotic (Menche et al., 2008).
Development of Analogues
Research has also focused on creating this compound analogues. A study in 2013 developed a procedure for synthesizing hetero-bis-metallated alkenes, leading to the creation of novel side chain analogues of this compound. These analogues were evaluated for antibacterial and antiproliferative activities, showing promise for medical applications (Altendorfer et al., 2013).
Potential Against Tuberculosis
This compound's relative, Gladiolin, a novel macrolide antibiotic structurally related to this compound, has shown potent activity against Mycobacterium tuberculosis. This suggests that this compound or its analogues might have potential in treating tuberculosis, especially multidrug-resistant strains (Song et al., 2017).
Properties
Molecular Formula |
C49H76O11 |
---|---|
Molecular Weight |
841.1 g/mol |
IUPAC Name |
(4E,8E,10E,12E,14E,16E,18E)-6,20-dihydroxy-4,18-dimethyl-21-[(10Z,12E)-4,16,18,20-tetrahydroxy-8-methoxy-15,17,19-trimethyl-22-oxo-1-oxacyclodocosa-10,12-dien-2-yl]docosa-4,8,10,12,14,16,18-heptaenoic acid |
InChI |
InChI=1S/C49H76O11/c1-34(22-17-13-11-9-8-10-12-14-19-24-40(50)30-35(2)28-29-46(54)55)31-43(52)37(4)45-32-41(51)25-21-27-42(59-7)26-20-16-15-18-23-36(3)48(57)39(6)49(58)38(5)44(53)33-47(56)60-45/h8-20,22,30-31,36-45,48-53,57-58H,21,23-29,32-33H2,1-7H3,(H,54,55)/b9-8+,12-10+,13-11+,18-15+,19-14+,20-16-,22-17+,34-31+,35-30+ |
InChI Key |
VHPBIOVAVQXSJO-LOLCBPPLSA-N |
Isomeric SMILES |
CC1C/C=C/C=C\CC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(/C=C(\C)/C=C/C=C/C=C/C=C/C=C/CC(/C=C(\C)/CCC(=O)O)O)O)O)OC |
Canonical SMILES |
CC1CC=CC=CCC(CCCC(CC(OC(=O)CC(C(C(C(C1O)C)O)C)O)C(C)C(C=C(C)C=CC=CC=CC=CC=CCC(C=C(C)CCC(=O)O)O)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.